8-(Difluoromethoxy)quinoline chemical structure and properties
8-(Difluoromethoxy)quinoline chemical structure and properties
Topic: 8-(Difluoromethoxy)quinoline Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Bioisosterism and Synthetic Protocols in Medicinal Chemistry[1][2][3]
Executive Summary & Core Significance
The 8-(difluoromethoxy)quinoline scaffold represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of 8-hydroxyquinoline and 8-methoxyquinoline. Unlike its parent compound, 8-hydroxyquinoline (a potent metal chelator), the difluoromethoxy derivative caps the phenolic oxygen, abolishing non-specific metal binding while retaining a unique hydrogen-bond donor capability via the polarized
This guide details the physicochemical properties, synthesis protocols, and strategic applications of this scaffold, specifically targeting its utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Chemical Structure & Physicochemical Properties[4][5][6][7]
Structural Identity
The compound consists of a quinoline bicyclic aromatic system substituted at the 8-position with a difluoromethoxy (
| Property | Data |
| IUPAC Name | 8-(Difluoromethoxy)quinoline |
| Molecular Formula | |
| Molecular Weight | 195.17 g/mol |
| SMILES | FC(F)Oc1cccc2ncccc12 |
| Key Derivative CAS | 629644-64-0 (4-Chloro derivative); 1082893-09-1 (5-Amine derivative) |
| LogP (Predicted) | ~2.5 (More lipophilic than 8-OH, less than 8-OCF |
| H-Bond Donor | Weak (via polarized C-H of |
| H-Bond Acceptor | Yes (Quinoline Nitrogen + Ether Oxygen) |
The "Lipophilic Hydrogen Bond Donor" Effect
The difluoromethoxy group is distinct from trifluoromethoxy (
-
Acidity: The two fluorine atoms exert a strong inductive electron-withdrawing effect, significantly increasing the acidity of the terminal proton on the methoxy carbon. This allows the
group to act as a weak hydrogen bond donor in a lipophilic context. -
Conformation: The group prefers an orthogonal conformation relative to the aromatic ring to minimize electronic repulsion, influencing receptor binding geometry.
Experimental Synthesis Protocol
Strategic Route: Difluorocarbene Insertion
The most robust and scalable method for synthesizing 8-(difluoromethoxy)quinoline involves the O-difluoromethylation of 8-hydroxyquinoline using sodium chlorodifluoroacetate as a difluorocarbene source. This method avoids the use of ozone-depleting chlorodifluoromethane gas (Freon-22).
Reagents & Materials:
-
Substrate: 8-Hydroxyquinoline (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.0 - 3.0 equiv) -
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)
-
Temperature: 95–100°C
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 8-hydroxyquinoline (10 mmol) in DMF (20 mL) and water (2 mL).
-
Base Addition: Add potassium carbonate (20 mmol) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation of the phenol.
-
Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol).
-
Reaction Initiation: Heat the reaction mixture to 100°C .
-
Mechanistic Note: At this temperature,
decarboxylates to generate the reactive difluorocarbene ( ) species in situ.
-
-
Monitoring: Maintain heating for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. The formation of the product is indicated by a lipophilic shift.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) to quench.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine (
mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 8-(difluoromethoxy)quinoline as a pale yellow oil or low-melting solid.
Visualizing the Mechanism & SAR
Reaction Mechanism: Carbene Insertion
The following diagram illustrates the generation of difluorocarbene and its insertion into the phenoxide bond.
Figure 1: Mechanism of O-difluoromethylation via in situ difluorocarbene generation.
Structure-Activity Relationship (SAR) Logic
Comparing the 8-position substituents highlights the strategic value of the difluoromethoxy group.
Figure 2: Comparative analysis of 8-position substituents in drug design.
Medicinal Chemistry Applications
Metabolic Stability
The C-F bond is significantly stronger (~485 kJ/mol) than the C-H bond (~410 kJ/mol). Substitution of hydrogen with fluorine blocks oxidative metabolism (Phase I) at the 8-position. Furthermore, unlike the methoxy group, the difluoromethoxy group is resistant to O-dealkylation by cytochrome P450 enzymes, extending the half-life (
Bioisosterism for Phenols
Researchers often replace a phenolic hydroxyl group with
Case Study: 4-Chloro-8-(difluoromethoxy)quinoline
This derivative (CAS 629644-64-0) is a versatile intermediate.[1][2] The chlorine at the 4-position is highly reactive toward nucleophilic aromatic substitution (
Safety & Handling
-
Difluorocarbene Hazards: While sodium chlorodifluoroacetate is a solid and easier to handle than gas, the reaction generates
and potentially trace amounts of reactive fluorinated species. Reactions must be performed in a well-ventilated fume hood. -
Quinoline Toxicity: Quinoline derivatives can be genotoxic or mutagenic. Standard Personal Protective Equipment (PPE)—nitrile gloves, safety goggles, and lab coats—is mandatory.
-
Waste Disposal: Fluorinated organic waste must be segregated from non-halogenated solvents and disposed of according to specific environmental health and safety (EHS) regulations.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Lipophilic Hydrogen Bond Donor."[3] Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[4][3] Chemical Reviews. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Quinolines." Science. Link
-
ChemScene. (2024). "Product Data: 4-Chloro-8-(difluoromethoxy)quinoline." Link
-
BenchChem. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link
